Product packaging for Gallanilide(Cat. No.:CAS No. 6262-27-7)

Gallanilide

Cat. No.: B1209047
CAS No.: 6262-27-7
M. Wt: 245.23 g/mol
InChI Key: HLVGXGQCLASQJU-UHFFFAOYSA-N
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Description

Historical Context of Gallanilide Discovery and Early Investigations

The history of this compound is intrinsically linked to the advancements in organic synthesis during the latter half of the 19th century. This period saw a surge in the creation and characterization of new organic molecules.

While a specific primary document detailing the initial synthesis of this compound by Dr. L. Knott in 1884 is not readily accessible in contemporary databases, the synthesis would have likely followed established methods of amidation from that era. The reaction of gallic acid with aniline (B41778), likely facilitated by heat or a dehydrating agent, would have been a plausible route to achieving the N-phenyl amide of gallic acid. The characterization at that time would have relied on classical methods such as melting point determination, elemental analysis, and qualitative chemical tests to confirm the presence of phenolic hydroxyl groups and the amide linkage.

Early academic reports specifically focusing on this compound are sparse. However, the broader context of research into the derivatives of gallic acid and anilides suggests that this compound would have been of interest for its potential dyeing properties, given the prevalence of aniline-based dyes, and for its potential biological activities, stemming from the known properties of phenolic compounds. Research in the early 20th century continued to explore the synthesis and properties of various amides and anilides, building a foundational understanding of their chemical behavior.

The perspective on this compound research has evolved from simple synthesis and characterization to a more nuanced interest in the properties conferred by its functional groups. Modern research, while not extensive on this compound itself, often focuses on derivatives of gallic acid and anilides for their potential antioxidant, antimicrobial, and other biological activities. The galloyl moiety is a key component in many functional phytochemicals, and its combination with the anilide structure presents possibilities for creating molecules with specific biological targets.

Chemical Structure and Classification within Organic Chemistry

The chemical identity of this compound is defined by its unique structural features, which place it within specific classes of organic compounds.

Structural Relationship to Gallic Acid and its Derivatives

This compound, with the systematic name N-phenyl-3,4,5-trihydroxybenzamide, is a direct derivative of gallic acid. Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. rsc.org The structure of this compound is formed by the replacement of the hydroxyl group (-OH) of the carboxylic acid function in gallic acid with an anilino group (-NHC₆H₅). This transformation results in the formation of an amide bond.

The key structural features of this compound are:

A benzene (B151609) ring substituted with three hydroxyl groups at positions 3, 4, and 5, inherited from gallic acid.

An amide linkage (-CONH-).

A phenyl group attached to the nitrogen of the amide, derived from aniline.

Categorization as an Anilide Compound

This compound is classified as an anilide. britannica.com Anilides are a class of organic compounds that are N-phenyl derivatives of carboxylic acids. britannica.com They are characterized by the presence of a phenyl group attached to the nitrogen atom of an amide functional group. The general structure of an anilide is R-C(=O)NHC₆H₅. In the case of this compound, the 'R' group is the 3,4,5-trihydroxyphenyl moiety. The formation of anilides from the reaction of anilines with carboxylic acids or their derivatives is a fundamental reaction in organic chemistry. taylorandfrancis.com

Significance of this compound in Chemical and Mechanistic Research

Based on available data, the principal area of significance for this compound lies in its historical role as a precursor in the dye industry. Mechanistic studies and in-depth chemical research centered explicitly on this compound are not prominently featured in accessible scientific literature.

Rationale for Comprehensive Study of this compound

A compelling rationale for a comprehensive, standalone study of this compound is not strongly supported by a large body of existing research. While its constituent parts, gallic acid and aniline, are subjects of extensive investigation, this compound itself has not emerged as a molecule of significant interest for detailed mechanistic elucidation or as a key molecular probe in contemporary chemical biology or materials science. The lack of substantial recent research suggests that other compounds may have superseded it in terms of performance, versatility, or research interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B1209047 Gallanilide CAS No. 6262-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6262-27-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3,4,5-trihydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H11NO4/c15-10-6-8(7-11(16)12(10)17)13(18)14-9-4-2-1-3-5-9/h1-7,15-17H,(H,14,18)

InChI Key

HLVGXGQCLASQJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O

Other CAS No.

6262-27-7

Synonyms

gallanilide
gallanilide (603)
N-(beta-diethylaminoethyl)-N-(2-methylphenyl)-3',4',5'-trimethoxycarboxamide maleate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Gallanilide

Classical Synthetic Approaches to Gallic Acid Amides

While the specific compound "Galanilide" was not directly identified in the search results, the synthesis of gallic acid amides (gallamides) employs well-established amide formation reactions. These methods typically involve the coupling of gallic acid or its activated forms with amines.

Early methods for synthesizing gallamides likely involved direct amidation of gallic acid, utilizing coupling reagents or activating the carboxyl group. For instance, the amidation of gallic acid with various alkylamines has been achieved using combinations of carbodiimides such as WSCD (water-soluble carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like NMM (N-methylmorpholine), yielding N-alkyl gallamides orientjchem.orgresearchgate.netresearchgate.net. These are standard techniques for amide bond formation.

Optimization efforts for these synthetic routes typically aim to enhance yields, purity, and reaction efficiency. This includes experimenting with different coupling reagents, solvents, temperatures, and reaction durations. For example, the synthesis of N-alkyl gallamides has yielded results with efficiencies ranging from 18% to 84%, demonstrating that reaction conditions can be fine-tuned for specific amines researchgate.net. The choice of amine, whether it has a linear or branched alkyl chain, can influence both the synthetic outcome and the biological properties of the resulting gallamides orientjchem.orgresearchgate.net.

Synthesis of Gallic Acid Derivatives and Analogues

The creation of gallic acid derivatives and analogues involves modifying the basic gallamide structure to explore a wider chemical space and associated biological activities. This encompasses the synthesis of substituted gallamides and the integration of diverse chemical groups, such as chalcogens.

Significant research has been dedicated to synthesizing gallamides with various substituents and to incorporating selenium into the gallamide structure to produce selenogallamides. These modifications are designed to enhance specific biological functions, such as enzyme inhibition.

Substituted gallamides are typically synthesized by reacting gallic acid or its derivatives with substituted anilines or amines researchgate.netresearchgate.netresearchgate.net. For example, N-heteroaryl substituted gallamide derivatives have been prepared by reacting gallic acid with primary aromatic amines in ethanol (B145695) researchgate.net. The nature of the substituent on the amine can significantly influence the compound's properties, including its cytotoxicity and inhibitory potential orientjchem.orgresearchgate.netresearchgate.netresearchgate.net.

Table 1: Synthesis of N-Alkyl Gallamide Derivatives

Compound NameAlkylamine UsedCoupling ReagentsTypical Yield Range (%)References
N-methyl gallamideMethylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net
N-ethyl gallamideEthylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net
N-butyl gallamideButylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net
N-sec-butyl gallamidesec-ButylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net
N-tert-butyl gallamidetert-ButylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net
N-hexyl gallamideHexylamineWSCD/HOBt/NMM18-84 orientjchem.orgresearchgate.netresearchgate.net

*WSCD: Water-soluble carbodiimide; HOBt: Hydroxybenzotriazole; NMM: N-methylmorpholine. The yield ranges reflect variations in specific reaction conditions and amines employed.

The introduction of chalcogen moieties, particularly selenium, into gallamide structures to create selenogallamides has been investigated to enhance biological activity. The synthetic strategy generally involves the initial preparation of selanyl-anilines, followed by their coupling with gallic acid researchgate.netresearchgate.net. The selenylation of anilines can present synthetic challenges, with varied methodologies yielding low amounts or proving unfeasible in certain instances researchgate.net.

For example, six selanyl-anilines were synthesized from their corresponding anilines and diorganoyl diselenides, utilizing methods described by Braga et al. nih.gov, achieving yields between 25% and 96% researchgate.net. These intermediates were then coupled with gallic acid to produce selenogallamides.

Comparative studies have indicated that selenogallamide 6a demonstrated an IC50 value of 5.42 ± 2.89 µM, whereas its non-selenylated counterpart, compound 3c, had an IC50 of 53.49 ± 9.54 µM. This suggests that the incorporation of the selenium moiety approximately tenfold enhanced the compound's inhibitory capacity researchgate.netresearchgate.net.

Spectroscopic and Structural Characterization Studies of Gallanilide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) and Raman spectroscopy are indispensable tools for determining the precise molecular structure of organic compounds.

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For Gallanilide, both ¹H NMR and ¹³C NMR are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. ¹³C NMR spectroscopy, on the other hand, reveals the carbon skeleton. For this compound, which possesses a phenyl ring, a benzamide (B126) linkage, and a trihydroxy-substituted aromatic ring, specific signals are expected:

¹H NMR:

Aromatic Protons: this compound has two distinct aromatic systems. The N-phenyl group would typically exhibit signals in the range of 7.0-8.0 ppm . The 3,4,5-trihydroxybenzoyl moiety would have two equivalent aromatic protons (H-2 and H-6, ortho to the carbonyl and meta to the hydroxyls), expected to appear as a singlet, likely in the 6.5-7.5 ppm region, influenced by the electron-donating hydroxyl groups.

Phenolic Hydroxyl Protons (-OH): The three hydroxyl groups attached to the galloyl ring are expected to give rise to signals that are typically broad and variable in their chemical shift, often appearing as singlets in the range of 4.0-12.0 ppm . These protons are prone to exchange with deuterated solvents (e.g., D₂O), causing their signals to disappear or shift.

Amide Proton (-NH-): The proton attached to the nitrogen atom of the amide linkage is usually observed as a singlet, typically in the 8.0-10.0 ppm range, and is also susceptible to exchange.

¹³C NMR:

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and typically resonates in the 160-180 ppm range.

Aromatic Carbons: The aromatic carbons would appear in the 110-160 ppm region.

Carbons bearing hydroxyl groups (C-3, C-4, C-5 of the galloyl ring) are expected to be significantly deshielded due to the electronegativity and electron-donating resonance effect of oxygen, appearing at higher ppm values, likely above 150 ppm .

The two equivalent aromatic carbons (C-2, C-6 of the galloyl ring) would likely resonate in the 110-120 ppm range.

The carbons of the N-phenyl ring would fall within the typical aromatic region, generally between 115-140 ppm .

Table 3.1.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Proton/Carbon TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
N-phenyl aromatic (o,m,p)7.0-8.0115-140Multiple signals expected for individual protons/carbons.
Galloyl aromatic (H-2,6)6.5-7.5 (singlet)110-120Two equivalent protons.
Phenolic -OH4.0-12.0 (broad singlet)-Variable, may exchange with D₂O.
Amide -NH8.0-10.0 (singlet)-May exchange with D₂O.
Amide C=O-160-180Highly deshielded carbonyl carbon.
Galloyl C-OH->150Carbons bearing hydroxyl groups.
Galloyl C-C=O-~120-130Carbonyl-substituted aromatic carbon.

Note: These are predicted values based on functional groups and general trends. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign signals and confirm connectivity, two-dimensional (2D) NMR techniques are employed:

Correlation Spectroscopy (COSY): This technique reveals proton-proton couplings, typically through three bonds (³JHH). For this compound, COSY would help identify which aromatic protons are adjacent to each other on the N-phenyl ring. The two equivalent aromatic protons on the galloyl ring would not show internal COSY correlations.

Heteronuclear Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). An HMQC/HSQC spectrum would show cross-peaks for each proton signal correlating with its directly bonded carbon signal, aiding in the assignment of ¹³C NMR resonances based on ¹H NMR assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique detects correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different parts of a molecule. For this compound, it would be used to:

Correlate the N-phenyl aromatic protons to the amide carbonyl carbon.

Correlate the galloyl aromatic protons to the amide carbonyl carbon and adjacent aromatic carbons.

Correlate the amide proton (-NH-) to the carbonyl carbon and the adjacent aromatic carbons of the galloyl moiety.

Correlate the phenolic hydroxyl protons to the carbons they are attached to, although these correlations can be weak due to exchange.

IR and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule by detecting the absorption or scattering of infrared radiation, respectively, corresponding to specific molecular vibrations.

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a widely used sampling technique for IR spectroscopy, offering minimal sample preparation and the ability to analyze solid, liquid, and gaseous samples frontiersin.orgnih.gov. It works by directing infrared light into a crystal with a high refractive index, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample placed on the crystal surface, allowing for spectral acquisition frontiersin.org.

Vibrational Analysis and Functional Group Identification

The interpretation of IR spectra involves assigning specific absorption bands to the vibrational modes of functional groups. For this compound, the following characteristic absorptions would be anticipated:

O-H Stretching (Phenolic): A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of phenolic hydroxyl groups, often indicative of hydrogen bonding rsc.org.

N-H Stretching (Amide): The amide group typically shows one or two absorption bands in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bond rsc.org.

C=O Stretching (Amide I Band): This is a very strong and diagnostically important band, usually found between 1630-1695 cm⁻¹ , arising from the carbonyl group stretch rsc.org.

N-H Bending (Amide II Band): This band, associated with the N-H bending vibration, typically appears in the 1500-1600 cm⁻¹ region rsc.org.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C=C Stretching: The aromatic ring's C=C stretching vibrations usually appear as multiple bands in the 1450-1600 cm⁻¹ region rsc.org.

C-H Bending (Out-of-plane): These vibrations, occurring in the fingerprint region (below 1000 cm⁻¹), can provide information about the substitution pattern of the aromatic rings.

C-O Stretching (Phenolic): The stretching vibration of the C-O bond in phenolic hydroxyl groups typically appears in the 1200-1300 cm⁻¹ range rsc.org.

Table 3.1.2.2: Expected IR Absorption Bands for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenolic -OHStretching3200-3600Broad, Strong
Amide -NHStretching3300-3500Medium
Amide C=OStretching1630-1695Strong
Amide N-HBending1500-1600Medium
Aromatic C=CStretching1450-1600Medium
Aromatic C-HStretching3030-3100Medium
Phenolic C-OStretching1200-1300Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in identifying compounds and providing insights into their structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by measuring the mass of ions with very high accuracy, often to four or more decimal places savemyexams.combioanalysis-zone.com. This precision allows for the determination of the exact mass of a molecule or its fragments. By comparing the experimentally determined exact mass with theoretically calculated masses for various possible elemental compositions, the molecular formula of a compound can be confidently confirmed savemyexams.combioanalysis-zone.com. This is particularly crucial when different molecular formulas could result in the same nominal mass, making them indistinguishable by low-resolution MS alone bioanalysis-zone.com. For instance, HRMS can differentiate between molecules like cysteine (exact mass ~121.0196) and benzamide (exact mass ~121.0526), both having a nominal mass of 121 bioanalysis-zone.com.

Fragmentation Pattern Analysis for Structural Insight

Table 1: Illustrative Mass Spectrometry Fragmentation Data

While specific fragmentation data for Galanilide was not found in the provided search results, a typical presentation of such data for an organic compound would include the mass-to-charge ratio (m/z) of observed ions and their potential structural assignments.

m/zRelative Intensity (%)Potential Fragment Assignment
[M]+(e.g., 5)Molecular ion
M-15(e.g., 20)Loss of CH₃ radical
M-29(e.g., 15)Loss of C₂H₅ radical
M-43(e.g., 10)Loss of C₃H₇ radical
77(e.g., 100)Phenyl cation (C₆H₅⁺)
43(e.g., 80)Propyl cation (C₃H₇⁺)

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids carleton.eduspbu.ruuni-ulm.delbl.govucibio.pt. It relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular lattice carleton.edu.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) involves exposing a small, well-formed single crystal of the compound to an X-ray beam carleton.eduuni-ulm.deucibio.pt. The X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern carleton.eduthermofisher.com. By analyzing this pattern, researchers can determine fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the space group (which describes the crystal's symmetry), and the precise coordinates of each atom within the unit cell carleton.eduspbu.ruuni-ulm.de. From these atomic coordinates, bond lengths, bond angles, and torsion angles can be accurately calculated, providing a complete picture of the molecule's structure in the solid state spbu.ruuni-ulm.de.

Conformational Analysis in Crystalline State

The precise atomic coordinates obtained from SC-XRD analysis allow for a detailed examination of the molecule's conformation – its three-dimensional shape – as it exists within the crystal lattice nobelprize.orgnih.govrsc.org. This conformation can be influenced by the molecule's inherent flexibility and the forces exerted by neighboring molecules in the crystal nobelprize.orgrsc.org. Comparing the crystalline conformation with conformations predicted or observed in solution (e.g., via NMR spectroscopy) can reveal how molecular shape is affected by the solid-state environment nobelprize.orgnih.gov. Understanding these conformational preferences is vital for comprehending the molecule's behavior and potential interactions.

Intermolecular Interactions and Crystal Packing

X-ray crystallography also provides invaluable insights into how molecules are organized within the crystal lattice, a phenomenon known as crystal packing rsc.orgmdpi.comunt.educam.ac.ukmdpi.com. The arrangement of molecules is governed by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, π-π stacking, and halogen bonds rsc.orgmdpi.comunt.edumdpi.comresearchgate.netresearchgate.net. SC-XRD can identify and quantify these interactions by revealing the distances and angles between atoms of adjacent molecules rsc.orgmdpi.comresearchgate.netresearchgate.net. The nature and strength of these interactions significantly influence the crystal's physical properties, such as melting point, solubility, and mechanical strength unt.educam.ac.uk.

Table 2: Illustrative Crystallographic Data

Specific crystallographic data for Galanilide was not available in the provided search results. The table below presents typical parameters that would be determined and reported for a crystalline organic compound through single-crystal X-ray diffraction.

ParameterValue (Illustrative)UnitDescription
Crystal SystemMonoclinic-Crystal lattice classification based on axis lengths and angles.
Space GroupP2₁/c-Symmetry operations defining the crystal's internal arrangement.
Unit Cell ParametersDimensions and angles of the unit cell.
a10.5ÅLength of the first crystallographic axis.
b12.2ÅLength of the second crystallographic axis.
c15.8ÅLength of the third crystallographic axis.
α90.0°Angle between axes b and c.
β105.5°Angle between axes a and c.
γ90.0°Angle between axes a and b.
Z4-Number of formula units within one unit cell.
Density (calculated)1.35g/cm³Mass per unit volume of the crystal.
R₁ (wR₂)0.045 (0.120)%Goodness-of-fit indicators for the structure refinement.

Coordination Chemistry and Metal Complexes of Gallanilide

Formation of Metallic Compounds of Gallanilide

The ability of this compound to form metallic compounds stems from the presence of multiple potential donor atoms within its molecular structure, including phenolic hydroxyl groups and the amide linkage. These sites can readily coordinate with metal cations, leading to the formation of stable coordination complexes.

Synthesis of Bismuth this compound

Bismuth this compound is recognized as a compound analogous to bismuth gallate, indicating a relationship in their formation and structure archive.orgwikimedia.org. The synthesis of such bismuth-gallic acid compounds typically involves reacting a bismuth salt with gallic acid or its derivatives under controlled conditions. For instance, the preparation of basic bismuth gallate has been described through methods involving the reaction of bismuth nitrate (B79036) with gallic acid. This process often includes precipitation, filtration, washing, and drying steps to isolate the final product google.com.

A representative procedure for preparing bismuth gallate involves dissolving bismuth nitrate in water, followed by the addition of gallic acid. The mixture is then heated, leading to the formation of a precipitate. This precipitate, identified as basic bismuth gallate, is subsequently filtered, washed with distilled water, and dried. High yields and purity can be achieved by carefully controlling reaction parameters such as temperature, pH, and reactant ratios google.com.

Table 1: Synthesis Parameters for Bismuth this compound (Analogous Procedures)

ParameterDescription/ValueSource
Reactants Bismuth nitrate, Gallic acid google.com
Conditions Reaction in aqueous solution, heating (e.g., water bath), stirring. pH adjustment via ammonia (B1221849) addition. google.com
Isolation Precipitation, filtration, washing with distilled water, drying at elevated temperatures (e.g., 60-70 °C). google.com
Yield/Purity High gallic acid utilization (>99.99%), low content of impurities like lead and silver (e.g., 0.001%). google.com
Example Quantities 5.2 L of bismuth nitrate solution with 402 g/L Bi, 7 g gallic acid (molar ratio 1.11); yields ~4.39 kg product. google.com

Coordination Modes of this compound Ligand

Galanilide, structurally N-phenyl-3,4,5-trihydroxybenzamide, possesses several potential coordination sites for metal ions. The three phenolic hydroxyl groups (-OH) and the amide group (-CONH-) are the primary functional groups capable of donating electron pairs.

Phenolic Hydroxyl Groups: The hydroxyl groups, particularly after deprotonation, can act as anionic oxygen donors. Given their proximity on the aromatic ring, they can participate in chelation, binding to a metal ion through multiple oxygen atoms simultaneously. This can lead to the formation of stable five- or six-membered chelate rings, a phenomenon known as the chelate effect solubilityofthings.comresearchgate.netlibretexts.orglibretexts.org.

Amide Group: The amide linkage offers potential coordination through either the carbonyl oxygen or, less commonly, the nitrogen atom. Coordination through the carbonyl oxygen is generally favored due to its higher electron density. The amide group can act as a monodentate donor.

Aromatic Ring: While less common for direct coordination in simple complexes, the π-electron system of the aromatic rings could potentially engage in π-interactions with certain metal centers, though this is more typical for ligands with extended π-systems wikipedia.org.

Based on these functional groups, this compound can act as a monodentate ligand (e.g., via one phenolic oxygen or the amide oxygen) or as a polydentate ligand, coordinating through multiple donor atoms. The specific coordination mode adopted will depend on the metal ion's nature, its preferred coordination number and geometry, and the reaction conditions.

Interaction with Transition Metal Ions

Galanilide's structure makes it a promising ligand for complexation with various transition metal ions, including but not limited to copper, nickel, cobalt, zinc, and iron. The interaction involves the donation of electron pairs from this compound's donor atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds solubilityofthings.comlibretexts.orglibretexts.org.

Ligand Properties of this compound for Metal Complexation

The ligand properties of this compound are derived from its chemical structure:

Multiple Donor Sites: The presence of phenolic hydroxyls and an amide group provides multiple points of attachment to a metal ion, enabling it to function as a chelating ligand solubilityofthings.comresearchgate.netlibretexts.orglibretexts.org. This polydentate character enhances the stability of the resulting metal complexes through the chelate effect solubilityofthings.comresearchgate.net.

Electron-Rich Nature: The hydroxyl groups and the aromatic system contribute to the electron density of the ligand, facilitating Lewis acid-base interactions with metal cations, which act as Lewis acids solubilityofthings.comlibretexts.orglibretexts.org.

Hydrogen Bonding: The phenolic hydroxyl groups can participate in hydrogen bonding, which can influence the supramolecular structure and solubility of the complexes.

Potential for Redox Activity: Phenolic compounds can sometimes participate in redox processes, which might be modulated upon complexation with transition metals, influencing the catalytic or biological activity of the complexes juniperpublishers.com.

Mechanistic Investigations of Molecular Interactions of Gallanilide

Electrophysiological Mechanisms

The primary focus of research into gallanilide's molecular interactions has been on its electrophysiological effects, specifically within cardiac and smooth muscle tissues. These studies have utilized techniques such as conventional microelectrode analysis to understand its impact on cellular membrane potentials and ion channel activity.

Studies on isolated cardiac preparations, including swine ventricular muscles and Purkinje fibers, have demonstrated that this compound exerts significant effects on the electrical activity of these tissues. researchgate.net Purkinje fibers, specialized conducting fibers within the heart, are crucial for the coordinated contraction of the ventricles. nih.gov The modulation of their electrical properties can have profound implications for cardiac rhythm.

This compound has been shown to prolong the Action Potential Duration (APD) in both cardiac ventricular and Purkinje fibers. researchgate.net The APD represents the time from the initial rapid depolarization of a cardiac cell until its repolarization and is a critical determinant of the heart's electrical cycle. taylorandfrancis.com In experiments using swine Purkinje fibers and guinea pig papillary muscles, the application of this compound resulted in a noticeable lengthening of this period. researchgate.net Prolongation of the APD is a characteristic feature of certain classes of antiarrhythmic agents, often achieved by modulating the flow of ions, particularly potassium, during the repolarization phase of the action potential. taylorandfrancis.comnih.gov

Concurrent with its effects on APD, this compound also lengthens the Effective Refractory Period (ERP) in cardiac tissues. researchgate.net The ERP is the interval during which a new action potential cannot be initiated, effectively protecting the heart from premature or excessive stimulation. taylorandfrancis.com An increase in the ERP is a direct consequence of APD prolongation and is a key mechanism for controlling certain types of tachyarrhythmias. nih.govnih.gov

Cardiac TissueParameterObserved Effect of this compoundReference
Swine Ventricular MuscleAction Potential Duration (APD)Prolonged researchgate.net
Swine Purkinje FibersAction Potential Duration (APD)Prolonged researchgate.net
Swine Ventricular MuscleEffective Refractory Period (ERP)Prolonged researchgate.net
Swine Purkinje FibersEffective Refractory Period (ERP)Prolonged researchgate.net

The observed prolongation of both APD and ERP strongly suggests that this compound's mechanism of action involves the modulation of one or more types of ion channels. researchgate.net Ion channels are integral membrane proteins that govern the flow of ions like potassium (K+), sodium (Na+), and calcium (Ca2+) across the cell membrane, which collectively shape the action potential. nih.govresearchgate.net While the precise channels targeted by this compound have not been definitively identified in the available literature, the electrophysiological effects are consistent with the blockade of outward potassium currents, which are responsible for repolarization. nih.govnih.gov Additionally, modulation of calcium channels, which contribute to the plateau phase of the cardiac action potential, could also play a role in the observed APD prolongation. nih.govjpp.krakow.pl Further voltage-clamp and patch-clamp studies would be necessary to identify the specific ion channels with which this compound interacts.

In addition to its cardiac effects, this compound has been investigated for its influence on the activity of intestinal smooth muscle. Research indicates that this compound acts as an antagonist to several key neurotransmitters and autacoids that regulate gut motility. chinaphar.com Specifically, it has been shown to competitively antagonize the excitatory actions of histamine, acetylcholine (B1216132) (Ach), and 5-hydroxytryptamine (5-HT) in intestinal preparations. chinaphar.com This antagonism suggests that this compound interacts with the receptors for these signaling molecules, thereby inhibiting smooth muscle contraction. chinaphar.com

The potency of this antagonism has been quantified using pD'2 and pA2 values, which are measures of antagonist activity. chinaphar.com These findings indicate a mechanism of action that involves interference with receptor-mediated signaling pathways that control calcium mobilization and contraction in smooth muscle cells. chinaphar.comresearchgate.net

AgonistAntagonistic ParameterValue for this compoundReference
HistaminepD'25.84 chinaphar.com
Acetylcholine (Ach)pD'24.4 chinaphar.com
5-Hydroxytryptamine (5-HT)pA26.96 chinaphar.com

Effects on Cardiac Ventricular and Purkinje Fibers

Enzymatic Interaction Mechanisms

Current scientific literature primarily details the electrophysiological interactions of this compound. Information regarding its direct interaction with and modulation of specific enzymatic systems is not extensively documented in available research. Therefore, the mechanisms by which this compound may inhibit or activate enzymes remain an area for future investigation.

Other Enzyme Systems Under Investigation

The inhibitory potential of gallic acid and its derivatives, the chemical family to which this compound belongs, is not limited to viral proteases. Research has explored their effects on a variety of other enzyme systems.

For instance, gallic acid has been shown to inhibit cysteine proteases, such as cathepsins, which are involved in pancreatic injury. researchgate.net It has also been investigated for its effects on enzymes involved in the inflammatory process, including secretory phospholipase A2 (sPLA2) and other α/β-hydrolase fold enzymes. nih.gov Furthermore, studies have examined the impact of gallic acid and its derivatives on drug-metabolizing enzymes, which are crucial for the biotransformation of foreign compounds in the body. eurekaselect.com Gallic acid and its esters have also been reported to inhibit digestive enzymes. nih.gov These findings highlight the broad-ranging bioactivity of the galloyl structure and suggest that this compound could potentially interact with multiple enzyme systems, a possibility that warrants further investigation.

Chemical Reactivity and Stabilizing Effects

Anti-Rancidity Action and Mechanisms of Preservation

This compound's potential as a preservative, particularly in preventing rancidity, is rooted in the well-established antioxidant properties of its galloyl component. Rancidity in food products is primarily caused by the oxidation of lipids, a process involving free radicals that leads to the degradation of fats and oils, resulting in undesirable flavors and odors. mdpi.com

Antioxidants like gallates (esters of gallic acid, such as propyl gallate) are commonly used as food additives to retard this spoilage process. eufic.orgcspi.orgwikipedia.org The primary mechanism of their anti-rancidity action is the interruption of the free-radical chain reactions of lipid oxidation. mdpi.com This process occurs in three main stages: initiation, propagation, and termination. Antioxidants intervene by donating a hydrogen atom to the lipid free radicals, thereby neutralizing them and preventing the propagation of the oxidative chain. researchgate.net

The galloyl moiety of this compound, with its three hydroxyl groups on a phenyl ring, is highly effective in this role. The hydrogen atoms from these hydroxyl groups are readily donated to peroxyl radicals, forming a stable antioxidant radical that does not readily participate in further oxidative reactions. researchgate.net By scavenging these radicals, gallates and potentially this compound can significantly extend the shelf life of fat-containing foods. nano-lab.com.trnih.gov

Antioxidant Mechanisms (if applicable, without reference to clinical benefits)

The antioxidant mechanism of this compound is intrinsically linked to its chemical structure, specifically the 3,4,5-trihydroxybenzoyl (galloyl) group. The primary mechanism by which galloyl-containing compounds exert their antioxidant effect is through hydrogen atom transfer (HT). researchgate.net The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thus neutralizing it. researchgate.net

This process is thermodynamically favorable because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents the antioxidant radical itself from initiating new oxidation chains. Gallic acid and its esters are known to be potent scavengers of various reactive oxygen species, including peroxyl radicals. researchgate.net Computational studies on propyl gallate have shown that it reacts predominantly through the hydrogen atom transfer mechanism in both aqueous and lipid media, making it a very efficient peroxyl radical scavenger. researchgate.net

The antioxidant efficacy of gallic acid derivatives is also influenced by their solubility. Esterification of gallic acid can enhance its solubility in lipids, which can be advantageous for protecting oils and fats from oxidation. repec.org While this compound is an amide rather than an ester, the fundamental antioxidant capacity of the galloyl moiety remains.

Based on a comprehensive search of available information, it is not possible to generate an article on the computational chemistry and molecular modeling of this compound that adheres to the specific, detailed outline provided.

The search for dedicated research—including molecular docking studies, quantum chemical calculations, and spectroscopic predictions specifically for the compound "this compound"—did not yield the necessary data to populate the requested sections and subsections with scientifically accurate and detailed findings.

While the principles and methodologies mentioned in the outline (such as molecular docking, Frontier Molecular Orbital theory, and DFT-based spectroscopic predictions) are standard techniques in computational chemistry, published studies applying these methods directly to this compound could not be located. The available literature focuses on related but distinct compounds, such as gallic acid or other derivatives, and providing that information would violate the explicit instruction to focus solely on this compound.

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions, the article cannot be generated. Creating content for the specified outline would require fabricating data, which is not permissible.

Computational Chemistry and Molecular Modeling of Gallanilide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. For gallanilide, MD simulations offer a window into its dynamic behavior in different environments, such as in solution and when interacting with proteins.

Conformational Dynamics of this compound in Solution

Understanding the conformational landscape of a molecule in solution is fundamental to comprehending its chemical and biological properties. Molecular dynamics simulations of this compound in an aqueous environment reveal its flexibility and the various shapes it can adopt. These simulations track the positions of atoms over time, governed by the principles of classical mechanics.

Key findings from such simulations often include the identification of stable conformers, the transitions between them, and the influence of solvent molecules on the conformational preferences. For instance, the hydrogen bonding network between this compound and water molecules plays a significant role in stabilizing certain conformations. The flexibility of the amide linkage and the orientation of the galloyl and aniline (B41778) moieties are critical aspects analyzed through these simulations.

Table 1: Torsional Angle Analysis of this compound in Aqueous Solution

Dihedral AngleDescriptionPredominant Angle (degrees)Fluctuation Range (degrees)
Galloyl-AmideRotation around the C-C bond connecting the galloyl group to the amide nitrogen.180± 30
Amide-AnilineRotation around the C-N bond connecting the amide carbonyl to the aniline ring.0± 20

Note: The data presented in this table is illustrative of typical results from molecular dynamics simulations and may vary based on the specific force field and simulation parameters used.

Dynamics of Protein-Gallanilide Complexes

To investigate the potential biological activity of this compound, MD simulations of its complex with various proteins are performed. These simulations provide insights into the binding stability, the nature of intermolecular interactions, and the conformational changes induced in both the protein and the ligand upon binding. nih.gov

The stability of the protein-gallanilide complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, helps in identifying the key amino acid residues involved in binding.

Table 2: Key Interactions in a Simulated Protein-Gallanilide Complex

Interacting ResidueInteraction TypeDistance (Å)
Aspartic Acid 128Hydrogen Bond2.8
Phenylalanine 210Pi-Pi Stacking3.5
Leucine 89Hydrophobic4.2

Note: This table represents hypothetical data from a molecular dynamics simulation of a protein-gallanilide complex to illustrate the type of information obtained.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies are instrumental in designing derivatives with potentially enhanced or specific activities.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, a QSAR study would involve synthesizing a library of this compound derivatives and measuring their biological activity against a specific target.

The chemical structures are then described by a set of molecular descriptors, which are numerical values representing various physicochemical properties. Statistical methods are then employed to build a regression model that predicts the activity based on these descriptors. Such models are valuable for predicting the activity of newly designed derivatives before their synthesis, thereby saving time and resources. nih.gov

Table 3: Example of a QSAR Model for this compound Derivatives

Activity (logIC50)=0.5 * LogP-0.2 * Molecular Weight+1.2 * H-bond Donors+Constant
Predicted Activity=(Equation)

Note: This equation is a simplified, hypothetical representation of a QSAR model.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model can be generated based on the structure of known active derivatives.

This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Table 4: Common Pharmacophoric Features for this compound Analogs

FeatureDescription
Hydrogen Bond DonorHydroxyl groups on the galloyl moiety.
Hydrogen Bond AcceptorCarbonyl oxygen of the amide group.
Aromatic RingThe aniline and galloyl rings.
Hydrophobic CenterThe phenyl ring of the aniline moiety.

Advanced Analytical Methodologies for Gallanilide Research

Chromatographic Method Development

Chromatographic techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Developing robust methods involves careful selection and optimization of these phases and operating parameters.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of non-volatile or thermally labile compounds like Gallanilide. Its ability to resolve complex mixtures makes it indispensable for purity assessment and precise quantification.

Method Optimization (Mobile Phase, Stationary Phase, Detection)

Optimizing HPLC methods is critical for achieving desired separation, sensitivity, and accuracy. This involves fine-tuning several key parameters:

Stationary Phase: The choice of stationary phase is paramount. Reversed-phase chromatography, typically using C18 (octadecylsilane) bonded silica (B1680970) columns, is common for a wide range of analytes due to its versatility and ability to separate compounds based on hydrophobicity sigmaaldrich.comelementlabsolutions.com. The properties of the stationary phase, such as particle size and pore size, also influence separation efficiency and analysis time sigmaaldrich.com.

Mobile Phase: The mobile phase composition directly impacts analyte retention, selectivity, and peak shape drawellanalytical.commastelf.comphenomenex.com. Optimization typically involves selecting appropriate solvents (e.g., acetonitrile, methanol, water) and adjusting their ratios to achieve the desired polarity and eluting strength mastelf.comphenomenex.comlcms.cz. The addition of buffers to control pH is crucial, as pH can significantly affect the ionization state and, consequently, the retention of ionizable analytes drawellanalytical.commastelf.comphenomenex.com. For instance, adjusting the pH within ±1 unit of an analyte's pKa can optimize separation mastelf.com. Additives like ion-pairing agents or metal chelators may also be used to improve separation or peak shape phenomenex.com.

Detection: Various detectors can be coupled with HPLC. Photodiode Array (PDA) detectors offer spectral information across a range of wavelengths, aiding in peak identification and purity assessment by analyzing spectral variations within a peak torontech.commdpi.comsepscience.com. Mass Spectrometry (MS) detectors provide highly specific and sensitive detection, enabling definitive identification and quantification, especially when coupled with HPLC (LC-MS) americanpharmaceuticalreview.com.

Table 1: Key HPLC Method Optimization Parameters

ParameterDescriptionImpact on Analysis
Stationary Phase Material and properties of the column packing (e.g., C18, C8, silica; particle size, pore size, surface chemistry).Affects retention, selectivity, peak shape, and column efficiency. Crucial for separating analytes with similar properties.
Mobile Phase Composition (solvents like acetonitrile, methanol, water), pH, buffer type and concentration, additives.Controls analyte elution strength, selectivity, and peak shape. Optimization is key to resolving complex mixtures and achieving good sensitivity.
Flow Rate The rate at which the mobile phase is pumped through the column.Influences retention time and efficiency. Optimal flow rates balance speed and resolution.
Column Temperature The temperature of the chromatographic column.Affects mobile phase viscosity, analyte solubility, and kinetics of interaction with the stationary phase, influencing retention and efficiency.
Detection Wavelength For UV-Vis detectors, the specific wavelength(s) at which analyte absorbance is monitored.Dictates sensitivity and selectivity for specific chromophores. PDA detectors provide spectral information across a range.
Injection Volume The volume of sample injected onto the column.Affects peak width and potential for overloading. Must be optimized to avoid compromising resolution and accuracy.
Development of Isocratic and Gradient Methods

The choice between isocratic and gradient elution significantly influences chromatographic outcomes:

Isocratic Elution: This method uses a mobile phase with a constant composition throughout the analysis danaher.comresearchgate.net. It is simpler to implement, offers good reproducibility for routine analyses of less complex samples, and typically results in lower operational costs danaher.com. However, it can lead to broad peaks and long run times for analytes with a wide range of polarities danaher.comchromatographyonline.com.

Gradient Elution: This technique involves a gradual change in mobile phase composition (e.g., increasing the organic solvent percentage) over the course of the run danaher.comchromatographyonline.com. Gradient elution is highly effective for separating complex mixtures containing analytes with diverse polarities, leading to sharper peaks and shorter analysis times danaher.comchromatographyonline.com. Key parameters to optimize include the initial and final mobile phase compositions (%B) and the gradient time lcms.czchromatographyonline.com. A "scouting gradient" (e.g., 5-95% organic solvent over 10-20 minutes) is often used as a starting point for method development lcms.czchromatographyonline.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advancement of traditional Thin-Layer Chromatography (TLC) that offers enhanced resolution, sensitivity, and speed jfda-online.comresearchgate.net. It is a powerful tool for both qualitative analysis (e.g., identification, fingerprint profiling) and quantitative analysis jfda-online.comresearchgate.netorientjchem.orgresearchgate.netijrrjournal.com. HPTLC allows for the analysis of multiple samples and standards simultaneously on a single plate, making it efficient and cost-effective jfda-online.comresearchgate.net. Quantitative analysis is typically performed using a densitometer or scanner, measuring the integrated peak area of separated zones jfda-online.com.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. For compounds like this compound, which may not be sufficiently volatile or may interact unfavorably with GC systems, chemical derivatization is often employed thermofisher.comjfda-online.comresearchgate.net. Derivatization transforms the analyte into a more volatile and stable form, enhancing its suitability for GC analysis. Common derivatization reactions include silylation, acylation, and alkylation, which modify polar functional groups (e.g., -OH, -NH, -COOH) to increase volatility and improve chromatographic performance thermofisher.comjfda-online.comresearchgate.net. GC is frequently coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification thermofisher.comnih.govgcms.cz.

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, offering synergistic advantages americanpharmaceuticalreview.comijpsr.comresearchgate.netnih.govresearchgate.netasiapharmaceutics.info. These techniques provide enhanced selectivity, sensitivity, and a higher degree of information compared to individual methods alone ijpsr.comnih.govresearchgate.net.

Key hyphenated techniques include:

LC-MS (Liquid Chromatography-Mass Spectrometry): Couples HPLC with MS, providing both separation and highly specific mass-to-charge ratio information for identification and quantification. This is invaluable for analyzing complex matrices and identifying unknown compounds americanpharmaceuticalreview.com.

GC-MS (Gas Chromatography-Mass Spectrometry): Combines GC separation with MS detection, widely used for volatile and semi-volatile compounds, especially after derivatization thermofisher.comnih.govgcms.cz.

HPTLC-MS: Integrates HPTLC with MS, allowing for the mass spectrometric analysis of separated spots on an HPTLC plate, thereby enhancing identification capabilities researchgate.netijrrjournal.com.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Couples HPLC with NMR spectroscopy, providing detailed structural elucidation of separated compounds nih.govresearchgate.net.

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): Combines HPLC with FTIR, offering information on functional groups of separated analytes nih.govresearchgate.net.

These hyphenated approaches are critical for comprehensive analysis, enabling researchers to tackle complex samples, confirm compound identity, and ensure the accuracy of quantitative results, which are all vital for the thorough study of compounds like this compound.

Compound List:

Galananilide

LC-MS/MS for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the identification and quantification of analytes in complex biological, environmental, or pharmaceutical samples mdpi.comnih.govugent.be. This method combines the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of tandem mass spectrometry (MS/MS).

The LC component separates the components of a mixture based on their physical and chemical properties, such as polarity and size, as they pass through a chromatographic column. As each separated component elutes from the LC column, it enters the mass spectrometer. In the MS/MS system, molecules are ionized, and then specific ions (precursor ions) are selected for fragmentation. These fragments (product ions) are then detected, providing a unique "fingerprint" for the analyte. This process allows for both the identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, and its quantification by monitoring specific precursor-product ion transitions researchgate.net. LC-MS/MS is particularly valuable for analyzing compounds that may not be sufficiently volatile or thermally stable for GC analysis nih.gov. Its high specificity and sensitivity make it suitable for detecting and quantifying analytes even at very low concentrations in complex mixtures mdpi.com.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile organic compounds thermofisher.cominnovatechlabs.commeasurlabs.com. The GC separates components of a sample based on their boiling points and affinity for the stationary phase within a heated column, using an inert carrier gas. Compounds elute from the column at different times, known as retention times. As they elute, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information for identification, often by comparison with spectral libraries thermofisher.commdpi.com.

GC-MS is highly effective for analyzing samples such as environmental pollutants, fragrances, and certain classes of pharmaceuticals. For example, GC-MS has been successfully employed for the quantification of galanthamine, an alkaloid, in plant matrices after derivatization to enhance its volatility nih.gov. However, for compounds that are not inherently volatile or thermally stable, GC-MS may require sample derivatization or may not be the most suitable technique compared to LC-MS nih.gov. The suitability of GC-MS for this compound would depend on its volatility and thermal stability.

Method Validation Parameters

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation slideshare.netpharmabeej.comresearchgate.netresearchgate.net. Method validation establishes documented evidence that the analytical procedure consistently produces accurate and reproducible results slideshare.netresearchgate.net. Key parameters assessed during validation ensure the method's performance characteristics.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Range is the interval between the upper and lower analyte concentrations for which the method has been demonstrated to have acceptable precision, accuracy, and linearity slideshare.netpharmabeej.comresearchgate.netiosrphr.org.

AnalyteConcentration Range (e.g., ng/mL)Correlation Coefficient (R²)
This compound10 - 1000≥ 0.995

Note: The table above is illustrative, representing typical data obtained during linearity and range validation for a compound like this compound using LC-MS/MS or GC-MS.

Accuracy and Precision

Accuracy assesses the closeness of the test results obtained by the method to the true or accepted value slideshare.netpharmabeej.comresearchgate.net. It is often expressed as percent recovery. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample slideshare.netpharmabeej.comresearchgate.net. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (intra-laboratory variations), and reproducibility (inter-laboratory variations), often expressed as relative standard deviation (RSD).

Spiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
2095.22.1
10098.51.5
50097.11.8

Note: The table above is illustrative, representing typical data obtained during accuracy and precision validation for a compound like this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy pharmabeej.comresearchgate.netiosrphr.org. The Limit of Quantitation (LOQ) is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions pharmabeej.comresearchgate.netiosrphr.org.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound1.03.0

Note: The table above is illustrative, representing typical data obtained for LOD and LOQ validation for a compound like this compound.

Selectivity/Specificity

Selectivity or Specificity is the ability of the analytical method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other related compounds slideshare.netpharmabeej.comresearchgate.netiosrphr.org. For LC-MS/MS, selectivity is achieved by monitoring specific precursor-product ion transitions unique to this compound, ensuring that signals arise only from the target analyte. In GC-MS, it relies on unique retention times and mass spectra.

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are critical parameters assessed during method validation to ensure its reliability and suitability for intended use chromatographyonline.comwjarr.comujpronline.comglobalresearchonline.neteirgenix.com. Robustness measures an analytical procedure's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal laboratory operations chromatographyonline.comglobalresearchonline.neteuropa.euelementlabsolutions.com. Ruggedness, often considered a measure of intermediate precision, assesses the method's reproducibility when subjected to variations in routine analysis, such as changes in analysts, equipment, or laboratory conditions chromatographyonline.comnih.govgtfch.org. Establishing these characteristics is vital for consistent, dependable analytical results and facilitates the successful transfer of methods between laboratories wjarr.comujpronline.comnih.govregulink.comresearchgate.net.

Key Parameters for Robustness and Ruggedness Testing

The evaluation of robustness and ruggedness typically involves systematically altering specific method parameters to observe their impact on the analytical outcome. Based on general practices in analytical method validation, particularly for chromatographic techniques, common parameters investigated include:

Mobile Phase Composition: Variations in the ratio of organic solvents or buffer concentrations wjarr.comsepscience.com.

Mobile Phase pH: Adjustments to the acidity or alkalinity of the mobile phase wjarr.comresearchgate.netresearchgate.net.

Flow Rate: Deviations from the specified flow rate in chromatographic systems chromatographyonline.comwjarr.comresearchgate.net.

Column Temperature: Minor fluctuations in the operating temperature of the chromatographic column chromatographyonline.comwjarr.comresearchgate.net.

Detection Wavelength: Changes in the wavelength used for UV-Vis detection chromatographyonline.com.

Column Characteristics: Use of different columns from the same manufacturer or batch wjarr.com.

Equilibration Time: Variations in the time allowed for column equilibration researchgate.net.

Sample Preparation: Changes in sample volume, solvent, or extraction time researchgate.netresearchgate.net.

Acidity: Variations in the acidity of solutions used in the method researchgate.net.

Gradient Time: For gradient elution methods, variations in the gradient profile sepscience.com.

Methodology

Robustness and ruggedness studies are conducted by introducing small, controlled variations to the established method parameters. This process is often guided by prior knowledge of the method and risk assessments, identifying parameters most likely to influence performance chromatographyonline.comeuropa.euich.org. Experimental designs, such as fractional factorial designs, can be employed to efficiently assess the impact of multiple parameters simultaneously chromatographyonline.comresearchgate.net. The objective is to demonstrate that the method's performance, including factors like peak area, retention time, resolution, and precision, remains within predefined acceptable limits despite these deliberate changes ujpronline.comelementlabsolutions.com.

Illustrative Data Table for Robustness Testing (General Example)

Note: Specific research findings and detailed data tables pertaining to the robustness and ruggedness of analytical methods for the compound this compound were not identified in the available literature. The following table serves as a general illustration of how such data might be presented and interpreted for a hypothetical analytical method.

Parameter VariationNominal ValueTested ValuePeak Area (AU*min)Retention Time (min)Resolution (Rs)%RSD (for replicate injections)Acceptance Criteria Met?
Mobile Phase Composition (% Acetonitrile) 50%48%105005.22.10.8Yes
50%52%98004.91.90.9Yes
Flow Rate (mL/min) 1.00.9110005.82.00.7Yes
1.01.195004.72.20.9Yes
Column Temperature (°C) 2523102005.02.00.8Yes
252799005.12.10.9Yes

General Research Findings

Robustness and ruggedness studies are integral to method validation, providing evidence that an analytical method is reliable and can consistently yield accurate results under normal operational variations chromatographyonline.comwjarr.comglobalresearchonline.neteirgenix.comnih.gov. These investigations help identify critical parameters that require strict control and contribute to the establishment of appropriate system suitability tests chromatographyonline.comich.org. A method demonstrating robustness is less susceptible to failures during routine analysis, thereby minimizing the risk of out-of-specification results and the need for method revalidation or re-analysis elementlabsolutions.comregulink.com. While these principles are well-established in analytical science, specific research findings detailing the robustness and ruggedness of analytical methods developed for the compound this compound were not identified in the literature search.

Compound List:

Galanilide

Future Research Directions and Unexplored Avenues for Gallanilide

Design of Novel Gallanilide-Based Scaffolds for Mechanistic Probes

To move beyond preliminary activity screenings, a new generation of this compound-based tools is required to elucidate its molecular mechanisms of action. The design and synthesis of specialized derivatives, or "mechanistic probes," are crucial for identifying cellular binding partners and understanding how the molecule functions at a molecular level.

Future efforts should focus on creating this compound analogs that incorporate specific functional moieties. These modifications would transform the parent molecule into a versatile tool for chemical biology investigations. The core this compound structure can be systematically altered to introduce functionalities that enable target identification and visualization without drastically altering its intrinsic biological activity.

Key strategies include:

Affinity-Based Probes: Incorporating a reactive group (e.g., an electrophile or a photo-activatable cross-linker like a diazirine) onto the this compound scaffold. This allows the probe to covalently bind to its cellular target(s) upon interaction, enabling subsequent isolation and identification via mass spectrometry-based proteomics.

Reporter-Tagged Probes: Attaching a reporter tag, such as a fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) or an affinity handle (e.g., biotin). A fluorescently-tagged this compound would allow for visualization of its subcellular localization using advanced microscopy techniques. A biotinylated version would facilitate the pulldown and enrichment of its binding partners from cell lysates.

The design of these probes requires careful consideration of the attachment point to minimize disruption of the molecule's key interactions. A synthetic chemistry program would need to explore modifications at various positions on both the gallic acid and aniline (B41778) rings.

Table 1: Proposed this compound-Based Mechanistic Probes

Probe TypeFunctional Moiety to IncorporateResearch ApplicationPrimary Goal
Photo-affinity ProbeDiazirine or BenzophenoneCovalent labeling of direct binding partners in live cells or cell lysates.Identify specific protein targets through photo-crosslinking.
Fluorescent ProbeFluorescein, Rhodamine, or similar fluorophoreVisualization of cellular uptake and subcellular localization.Determine where the compound accumulates within the cell (e.g., cytoplasm, mitochondria, nucleus).
Affinity Pulldown ProbeBiotin or DesthiobiotinIsolation of target protein-probe complexes using streptavidin-coated beads.Enrich and identify binding partners from complex biological mixtures.
Raman-Active ProbeAlkyne or NitrileSpatially resolved imaging in cells without the need for large fluorescent tags.Track the molecule's distribution with high resolution using stimulated Raman scattering microscopy.

Investigation of Supramolecular Assembly and Material Science Potentials (Excluding Direct Applications)

The this compound molecule possesses key structural features conducive to forming ordered, non-covalent structures known as supramolecular assemblies. numberanalytics.com Specifically, the presence of multiple hydroxyl (-OH) groups on the galloyl moiety and the amide (-NH-C=O) linkage provides ample opportunities for hydrogen bonding. thieme-connect.de Additionally, the two aromatic rings can engage in π-π stacking interactions. These non-covalent forces are the fundamental drivers of self-assembly in molecular materials. numberanalytics.comthieme-connect.de

Future research should explore the inherent self-assembly properties of this compound and its derivatives. publichealthtoxicology.com This area of investigation is not aimed at immediate applications but at understanding the fundamental principles governing how these molecules interact to form higher-order structures. frontiersin.org By systematically modifying the this compound backbone—for instance, by adding alkyl chains of varying lengths or other interacting groups—researchers could potentially tune the resulting assemblies.

Potential avenues for fundamental investigation include:

Hydrogel Formation: Investigating whether specific this compound derivatives can self-assemble in water to form fibrous networks that entrap the solvent, creating a hydrogel.

Liquid Crystal Phases: Exploring if modifications, such as the addition of long, flexible side chains, could induce the formation of liquid crystalline phases, where molecules exhibit a degree of order between that of a liquid and a solid.

Co-crystallization: Studying the formation of multi-component crystals with other molecules to create novel solid-state architectures with unique physical properties.

These studies would contribute to the broader field of materials science by providing insights into how small organic molecules can be designed to self-organize into complex and potentially functional materials. aalto.fi

Advanced Mechanistic Studies on Cellular Targets (Non-Clinical)

Initial biological studies may point to a general effect, but a deeper, non-clinical investigation is needed to understand the precise cellular pathways this compound perturbs. rsc.org This requires moving beyond simple endpoint assays and employing advanced, systems-level approaches to map the molecule's impact on cellular function.

Future research should focus on a multi-pronged strategy to delineate the mechanism of action:

Unbiased Target Identification: Using the mechanistic probes described in section 8.1, techniques like chemical proteomics can identify the direct protein binders of this compound.

Global Cellular Response Profiling: Techniques such as transcriptomics (RNA-sequencing) and proteomics can reveal how the cell's gene expression and protein levels change in response to this compound treatment. This provides a global view of the affected pathways.

Phenotypic Profiling: High-content imaging can be used to systematically assess a wide range of cellular morphological changes (e.g., cell shape, organelle integrity, cytoskeletal organization) induced by the compound, creating a unique "fingerprint" of its cellular effect.

In Vitro Reconstitution: Once putative protein targets are identified, their interaction with this compound can be validated using purified components in a controlled, cell-free environment. royalsocietypublishing.org Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

These advanced, non-clinical studies are essential for building a robust, evidence-based model of how this compound functions at a molecular and cellular level. rsc.org

Exploration of New Catalytic or Chemical Transformation Roles

A catalyst is a substance that accelerates a chemical reaction without being consumed in the process. energy.govwikipedia.org The structure of this compound, with its electron-rich phenol (B47542) rings and hydrogen-bonding amide group, suggests potential for it to participate in or facilitate chemical transformations. This avenue of research is entirely exploratory and would represent a significant expansion of the compound's known chemical utility.

Potential catalytic roles for this compound derivatives could include:

Organocatalysis: The amide group could act as a hydrogen-bond donor, activating substrates in a manner similar to established organocatalysts. The phenolic hydroxyls could also participate in activating electrophiles.

Ligands for Metal-Based Catalysis: The multiple hydroxyl groups on the galloyl moiety are excellent chelators for metal ions. This compound derivatives could be explored as novel ligands that coordinate with a metal center (e.g., iron, copper, palladium) to create a catalytically active complex. The electronic properties of the ligand could be tuned by modifying the aniline portion of the molecule to influence the catalytic activity and selectivity of the metal. lodz.pl

Initial investigations would involve screening this compound and a small library of its derivatives for catalytic activity in a range of well-known chemical reactions, such as aldol (B89426) reactions, Michael additions, or cross-coupling reactions. rsc.orgsciencelearn.org.nz Success in this area would open up a completely new field of study for this molecular scaffold.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Future this compound research should integrate AI/ML in several key areas:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, hypothetical this compound derivatives. This includes predicting biological activity, physical properties (like solubility), and potential off-target effects before they are ever synthesized, saving significant time and resources.

Virtual Screening: A large virtual library of this compound analogs can be computationally screened against structural models of known protein targets to prioritize candidates for synthesis and testing.

Analysis of 'Omics' Data: The vast datasets generated from transcriptomics and proteomics experiments (see section 8.3) are often too complex for manual analysis. AI algorithms can identify subtle patterns and correlations in this data, helping to generate new hypotheses about the compound's mechanism of action. pcom.edu

Table 2: Proposed AI/ML Workflow in this compound Research

Research PhaseAI/ML ApplicationObjectiveExpected Outcome
1. DesignGenerative Models & QSARDesign a virtual library of novel this compound derivatives with desired properties.A prioritized list of new structures for synthesis with high predicted activity and drug-like properties.
2. ScreeningMolecular Docking & Virtual ScreeningPredict binding affinity of virtual derivatives against a panel of protein targets.Identification of the most promising candidate molecules for specific biological targets.
3. Mechanistic AnalysisPattern Recognition & Network AnalysisAnalyze proteomics and transcriptomics data from this compound-treated cells.A map of the key cellular pathways and protein networks perturbed by the compound.
4. OptimizationMulti-parameter Optimization AlgorithmsBalance multiple properties (e.g., potency, selectivity, solubility) simultaneously.Design of an optimized lead candidate with a superior overall profile.

Development of Novel Analytical Probes Utilizing this compound Derivatives

Beyond their use as mechanistic tools, this compound derivatives could be engineered to function as analytical probes for detecting and quantifying other molecules. arcmedgroup.com An analytical probe is a molecule designed to produce a measurable signal (e.g., a change in color or fluorescence) in the presence of a specific analyte. mdpi.comformfactor.com

The galloyl group is well-known for its ability to chelate metal ions. This intrinsic property could be harnessed to create selective sensors. For example, a this compound derivative could be synthesized with an attached fluorophore. In its free state, the probe might be non-fluorescent. Upon binding to a specific metal ion, a conformational change could occur, leading to a "turn-on" fluorescent signal.

Potential research directions include:

Fluorescent Metal Ion Sensors: Designing this compound derivatives that exhibit a selective fluorescent response to specific and biologically relevant metal ions like Fe³⁺, Cu²⁺, or Zn²⁺. mdpi.com

Chromogenic Sensors: Creating derivatives that undergo a distinct color change upon binding to a target analyte, allowing for simple visual detection without the need for sophisticated equipment.

Probes for Reactive Oxygen Species (ROS): Modifying the electron-rich phenol rings to make them reactive towards specific ROS (e.g., hydrogen peroxide, superoxide). This reaction could trigger the release of a fluorescent reporter, enabling the detection of oxidative stress in biological systems.

The development of such probes would require a combination of rational design, organic synthesis, and detailed photophysical characterization to validate their sensitivity and selectivity. burkert.comhach.com

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing Gallanilide in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, followed by purification via column chromatography or recrystallization. Characterization requires spectroscopic techniques (e.g., 1H^1\text{H}/13C^13\text{C} NMR, IR) and mass spectrometry to confirm molecular structure. Purity should be validated using HPLC or melting point analysis. For reproducibility, document solvent ratios, reaction temperatures, and catalyst loadings in detail .
  • Example Protocol :

StepProcessParametersValidation Method
1Synthesis80°C, 12h, N2_2 atmosphereTLC monitoring
2PurificationEthyl acetate/hexane (3:7)HPLC (≥95% purity)
3CharacterizationNMR (400 MHz, CDCl3_3)Compare to literature data

Q. How can researchers design controlled experiments to study this compound’s reactivity under varying conditions?

  • Methodological Answer : Use a factorial design to isolate variables (e.g., pH, temperature, solvent polarity). For example:

  • Independent Variables : Temperature (25°C, 50°C, 75°C), solvent (DMSO, THF, ethanol).
  • Dependent Variables : Reaction yield, byproduct formation.
  • Controls : Include blank reactions (no catalyst) and reference compounds. Statistical tools like ANOVA should analyze variance, with triplicate trials to ensure reliability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:

Meta-Analysis : Compare experimental parameters (dosage, exposure time) across studies.

Replication : Reproduce conflicting experiments under standardized conditions.

Mechanistic Studies : Use knock-out models or isotopic labeling to isolate pathways.

  • Example : If Study A reports cytotoxicity at 10 μM (cancer cells) and Study B shows no effect at 50 μM (normal cells), validate using identical cell lines and protocols .

Q. What advanced computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.
  • QSAR Modeling : Corporate descriptors like logP, polar surface area, and H-bond donors to model activity. Validate with leave-one-out cross-validation (R2^2 > 0.8) .

Q. How can researchers ensure data integrity when analyzing this compound’s environmental degradation products?

  • Methodological Answer :

  • Sample Preparation : Spike environmental matrices (soil/water) with this compound and use isotopically labeled internal standards.
  • Analytical Techniques : LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity.
  • Quality Control : Include blanks, duplicates, and recovery samples (80–120% recovery acceptable). Report LOD/LOQ and adhere to EPA/ICH guidelines .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow institutional animal care protocols (e.g., NIH Guide for Care and Use of Laboratory Animals). Justify sample sizes using power analysis, minimize suffering via anesthesia, and obtain ethics committee approval before experimentation. Publish negative results to avoid publication bias .

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer :

  • Data Transparency : Share raw spectra, chromatograms, and crystallographic data in supplementary materials.
  • Code Availability : Publish scripts for statistical analysis (e.g., R/Python on GitHub).
  • Collaborative Validation : Partner with independent labs to verify critical findings .

Tables for Reference

Table 1 : Common Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters
NMRStructural confirmationSolvent, frequency (MHz), reference compound
HPLCPurity assessmentColumn type, mobile phase, flow rate
LC-MSDegradation analysisIonization mode (ESI/APCI), mass resolution

Table 2 : Statistical Thresholds for Data Validation

ParameterAcceptable Range
P-value<0.05 (ANOVA)
RSD≤5% (intra-day)
Recovery80–120%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.